REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:14]([N:15]=1)=[C:13]1[C:8]([CH:9]=[CH:10][C:11](=O)[N:12]1C)=[CH:7][CH:6]=2.P(Br)(Br)([Br:20])=O.P(Cl)(Cl)(Cl)(Cl)Cl>>[Br:20][C:11]1[CH:10]=[CH:9][C:8]2[C:13](=[C:14]3[C:5](=[CH:6][CH:7]=2)[CH:4]=[CH:3][C:2]([Br:1])=[N:15]3)[N:12]=1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Excess phosphorus oxybromide was removed
|
Type
|
CUSTOM
|
Details
|
the resulting reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
ADDITION
|
Details
|
was poured into ice water
|
Type
|
CUSTOM
|
Details
|
While solids which precipitated out
|
Type
|
CUSTOM
|
Details
|
were separated by filtration, they
|
Type
|
WASH
|
Details
|
were washed with water
|
Type
|
CUSTOM
|
Details
|
to give crude title compound (10)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude compound (10) was dried
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (SiO2 300 g) (CHCl3/methanol=50/1 to 40/1 to 30/1)
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC2=C3N=C(C=CC3=CC=C2C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |